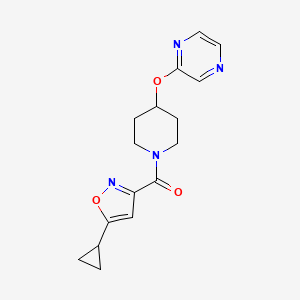
(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as CPI-455, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPI-455 is a small molecule inhibitor that targets the bromodomain and extra-terminal domain (BET) family of proteins. The BET family of proteins plays a critical role in gene regulation, and the inhibition of these proteins has been shown to have therapeutic potential in various diseases.
作用機序
(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone inhibits the BET family of proteins by binding to the bromodomain, which is responsible for recognizing acetylated lysine residues on histones. The BET family of proteins plays a critical role in gene regulation, and the inhibition of these proteins leads to the downregulation of genes involved in cell proliferation, inflammation, and other cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various cellular processes, including cell proliferation, inflammation, and gene regulation. The inhibition of the BET family of proteins by this compound leads to the downregulation of genes involved in these cellular processes, leading to a reduction in inflammation and cell proliferation.
実験室実験の利点と制限
One of the advantages of (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is its specificity for the BET family of proteins, which reduces the risk of off-target effects. Additionally, this compound has been shown to be effective in low concentrations, making it a valuable tool for studying the role of the BET family of proteins in various cellular processes. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it challenging to work with in certain lab experiments.
将来の方向性
The potential applications of (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone in scientific research are vast, and future directions for research include investigating its therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases. Additionally, further research is needed to understand the mechanisms of action of this compound and its impact on gene regulation and other cellular processes. Finally, the development of new synthetic methods to improve the solubility and yield of this compound could lead to its broader application in scientific research.
合成法
The synthesis of (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves a multi-step process, starting with the reaction of 2-bromopyrazine with 1-(2-hydroxyethyl)piperidine to form 4-(pyrazin-2-yloxy)piperidine. This intermediate is then reacted with 5-cyclopropylisoxazole-3-carboxylic acid to produce this compound. The synthesis of this compound has been optimized to yield high purity and high yields.
科学的研究の応用
(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the BET family of proteins. Inflammation is also a target for this compound, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been shown to have potential in treating cardiovascular diseases by reducing the expression of genes involved in the development of atherosclerosis.
特性
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-16(13-9-14(23-19-13)11-1-2-11)20-7-3-12(4-8-20)22-15-10-17-5-6-18-15/h5-6,9-12H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQDXUNSPZYEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2665283.png)
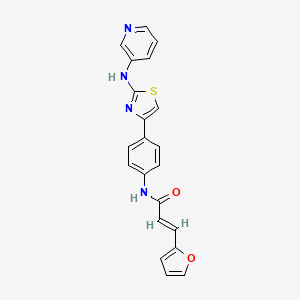
![2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2665286.png)
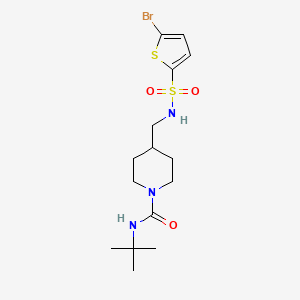

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2665292.png)

![3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2665294.png)
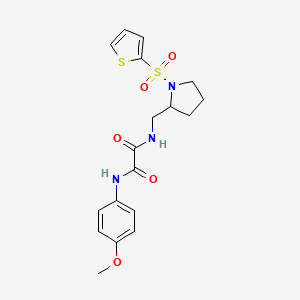



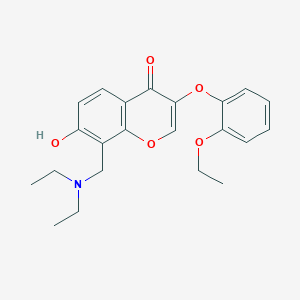
![N-(2,4-difluorophenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2665305.png)